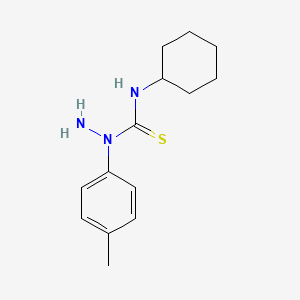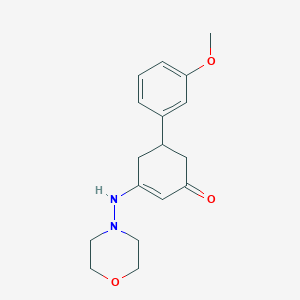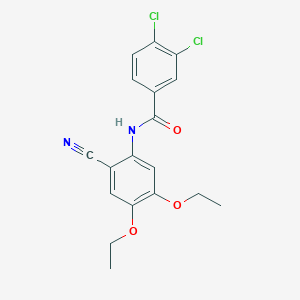![molecular formula C17H13N5O3 B11088282 3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11088282.png)
3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol. The resulting indole derivative can then be further modified to obtain the desired compound.
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product.
Chemical Reactions Analysis
3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of a quinone derivative, while reduction may yield a hydroxyindole derivative.
Scientific Research Applications
3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antiviral, anti-inflammatory, and anticancer properties . In medicine, it is being explored as a potential therapeutic agent for the treatment of various diseases, including neuroglioma .
In industry, indole derivatives are used in the production of dyes, pigments, and pharmaceuticals. The unique structure of this compound makes it a valuable compound for the development of new materials and drugs.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways . For example, it has been shown to inhibit the growth of neuroglioma cells by inducing apoptosis and cell cycle arrest . The compound activates the p53 protein, which in turn triggers the expression of pro-apoptotic genes such as Bax, leading to cell death.
Comparison with Similar Compounds
3-hydroxy-3-{2-oxo-2-[3-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives such as 3-hydroxy-3-methyl-1H-indol-2-one and 2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetonitrile . While these compounds share a similar indole core structure, they differ in their substituents and functional groups, which can significantly impact their biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H13N5O3 |
|---|---|
Molecular Weight |
335.32 g/mol |
IUPAC Name |
3-hydroxy-3-[2-oxo-2-[3-(tetrazol-1-yl)phenyl]ethyl]-1H-indol-2-one |
InChI |
InChI=1S/C17H13N5O3/c23-15(11-4-3-5-12(8-11)22-10-18-20-21-22)9-17(25)13-6-1-2-7-14(13)19-16(17)24/h1-8,10,25H,9H2,(H,19,24) |
InChI Key |
RHSMCWQKNLRBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)C3=CC(=CC=C3)N4C=NN=N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B11088214.png)
![1-(4-Ethoxyphenyl)-3-{[2-(4-methylpiperazin-1-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11088217.png)
![(2Z)-N-(4-methoxyphenyl)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11088225.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11088232.png)

![5-(Pyridin-4-yl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B11088243.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-({6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-1,3-benzothiazol-2-YL}amino)propanoate](/img/structure/B11088248.png)

![5-chloro-N-[1-(4-hydroxybenzyl)cyclohexyl]pentanamide](/img/structure/B11088262.png)
![5,7-Dimethyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11088265.png)
![1,1'-Cyclohexane-1,4-diylbis[3-(4-methoxyphenyl)(thiourea)]](/img/structure/B11088270.png)
![4-(4-bromophenyl)-1-{[(3-chloro-2-methylphenyl)amino]methyl}-N-(3-chlorophenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B11088271.png)
![Ethyl 4-{[4-(9-acridinyl)piperazino]sulfonyl}benzoate](/img/structure/B11088280.png)
